Racemic metolachlor standards lead to inaccurate environmental fate modeling for S-metolachlor herbicides. The (2S)-Metolachlor OXA standard (CAS 1217465-10-5) provides exact chiral match.
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, commonly known as S-Metolachlor oxanilic acid (OXA) or CGA 357704, is a primary environmental degradation product of the widely used chloroacetanilide herbicide S-metolachlor. In the context of environmental monitoring and agricultural chemistry, this compound serves as an indispensable analytical reference standard. Because the parent herbicide degrades rapidly in soil and aquatic environments, regulatory agencies increasingly mandate the quantification of its persistent transformation products. S-Metolachlor OXA exhibits high water solubility and mobility, making it a critical target for groundwater and drinking water quality assessments using LC-MS/MS workflows [1].
Substituting S-Metolachlor OXA with generic metolachlor standards, racemic mixtures, or crude metabolite extracts fundamentally compromises analytical integrity. The active herbicidal ingredient is heavily enriched in the (S)-enantiomer; thus, accurate environmental fate modeling requires the exact (2S)-stereoisomer standard (CAS 1217465-10-5) to match the degradation profile of modern commercial formulations. Furthermore, substituting with the closely related metolachlor ethanesulfonic acid (ESA) metabolite is impossible due to distinct toxicological thresholds and differing mass-to-charge (m/z) transitions required for multiple reaction monitoring (MRM). Using the precise, high-purity OXA standard is the only way to establish valid calibration curves, determine accurate method detection limits (MDLs), and ensure compliance with stringent drinking water regulations[1].
In direct aqueous injection (DAI) LC-ESI/MS/MS workflows, S-Metolachlor OXA demonstrates highly reproducible procedural recoveries without the need for pre-analysis sample manipulation. Validation studies show that the OXA metabolite achieves a 95–101% mean procedural recovery with a low relative standard deviation (4.5–11%) at a lower limit of method validation (LLMV) of 0.050 µg/L. In contrast, other common water contaminants analyzed under the same direct injection conditions, such as didealkylatrazine (DDA), require a 10-fold higher LLMV (0.50 µg/L) to achieve reliable quantification [1].
| Evidence Dimension | Lower Limit of Method Validation (LLMV) in DAI LC-MS/MS |
| Target Compound Data | 0.050 µg/L (95-101% recovery) |
| Comparator Or Baseline | Didealkylatrazine (DDA) (0.50 µg/L) |
| Quantified Difference | 10-fold lower detection limit for S-Metolachlor OXA |
| Conditions | Direct aqueous injection LC-ESI/MS/MS without solid-phase extraction |
High recovery at ultra-trace levels without sample pre-concentration significantly reduces preparation time and improves throughput for high-volume environmental testing laboratories.
For applications requiring extreme sensitivity, S-Metolachlor OXA is highly compatible with Oasis HLB solid-phase extraction (SPE) protocols. Standardized methods demonstrate that a 50 mL water sample can be quantitatively eluted with 10 mL of methanol and concentrated to a 1.0 mL final extract volume. This 50-fold concentration factor allows for detection well below the ~0.05 µg/L limit typical of unconcentrated direct injection, achieving method detection limits (MDLs) in the range of 0.009 to 0.045 µg/L without significant matrix interference [1].
| Evidence Dimension | Method Detection Limit (MDL) |
| Target Compound Data | 0.009 - 0.045 µg/L |
| Comparator Or Baseline | Unconcentrated direct injection (~0.050 µg/L) |
| Quantified Difference | Up to 5-fold improvement in detection limit via SPE |
| Conditions | 50 mL water sample concentrated to 1.0 mL via Oasis HLB SPE (50x concentration factor) |
Standardized SPE compatibility ensures the reference material seamlessly integrates into established regulatory workflows, such as those mandated by state departments of agriculture.
Metolachlor degrades into both oxanilic acid (OXA) and ethanesulfonic acid (ESA) metabolites, which often exhibit poor chromatographic baseline resolution on standard C18 columns. However, procuring the exact S-Metolachlor OXA standard enables precise mass spectrometric differentiation. OXA yields a distinct deprotonated precursor ion [M-H]- at m/z 278.1, whereas the ESA metabolite produces a distinct mass profile (typically [M-H]- at m/z 328). This specific precursor-to-product ion transition prevents signal cross-talk during Multiple Reaction Monitoring (MRM) [1].
| Evidence Dimension | Deprotonated precursor ion[M-H]- (m/z) |
| Target Compound Data | m/z 278.1 |
| Comparator Or Baseline | Metolachlor ESA metabolite (m/z 328) |
| Quantified Difference | ~50 Da mass difference ensuring zero MS/MS cross-talk |
| Conditions | Negative ion mode electrospray ionization (ESI-) LC-MS/MS |
Procuring the exact OXA standard allows laboratories to tune MRM transitions accurately, preventing false positives from co-occurring ESA metabolites in complex environmental matrices.
Modern water quality regulations increasingly target pesticide transformation products (TPs) rather than just the parent active ingredients. Extensive monitoring studies reveal that while parent S-metolachlor degrades rapidly, its OXA metabolite is quantified in over 10% of raw water sources, with median concentrations of individual TPs often approaching the regulatory threshold of 0.1 µg/L. Relying solely on parent compound standards leads to a severe underestimation of historical herbicide application and environmental persistence [1].
| Evidence Dimension | Environmental detection frequency and persistence |
| Target Compound Data | Quantified in >10% of raw water samples (approaching 0.1 µg/L) |
| Comparator Or Baseline | Parent S-metolachlor |
| Quantified Difference | Significantly higher detection frequency and persistence for the OXA metabolite |
| Conditions | Large-scale surface and drinking water monitoring |
Procuring this standard is mandatory for water authorities to comply with emerging regulations that strictly limit pesticide transformation products in drinking water.
Due to its persistence and frequent detection at concentrations approaching 0.1 µg/L, S-Metolachlor OXA is an essential calibration standard for municipal water authorities conducting LC-MS/MS screening for pesticide transformation products[1].
The compound's compatibility with Oasis HLB solid-phase extraction (SPE) allows environmental researchers to pre-concentrate samples up to 50-fold, enabling ultra-trace detection (down to 0.009 µg/L) of agricultural runoff in complex aquatic ecosystems [2].
For laboratories processing high volumes of environmental samples, the standard's stable procedural recovery (95–101%) at 0.050 µg/L without SPE pre-concentration makes it ideal for rapid, direct-injection LC-ESI/MS/MS workflows [3].